Methyl 3-(trichlorosilyl)propane-1-sulfonate
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Overview
Description
Methyl 3-(trichlorosilyl)propane-1-sulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trichlorosilyl group and a sulfonate group attached to a propane backbone. This compound is often used in surface modification and as a coupling agent due to its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trichlorosilyl)propane-1-sulfonate typically involves the reaction of 3-chloropropane-1-sulfonic acid with trichlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trichlorosilyl)propane-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide) for substitution reactions and water or alcohols for hydrolysis reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-(trichlorosilyl)propane-1-sulfonate has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophilicity, adhesion, and compatibility with other materials.
Biomedical Devices: The compound is employed in the fabrication of biomedical devices, such as catheters and implants, to improve their biocompatibility and reduce friction.
Polymer Chemistry: It is used as a coupling agent in the synthesis of polymers, facilitating the formation of strong bonds between polymer chains and inorganic fillers.
Mechanism of Action
The mechanism of action of Methyl 3-(trichlorosilyl)propane-1-sulfonate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trichlorosilyl group reacts with hydroxyl groups on surfaces to form siloxane bonds, while the sulfonate group enhances the compound’s solubility and reactivity in aqueous environments . This dual functionality allows the compound to effectively modify surface properties and improve material compatibility.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propane-1-sulfonate
- 3-(Triethoxysilyl)propane-1-sulfonate
- 3-(Methacryloyloxy)propyltrimethoxysilane
Uniqueness
Methyl 3-(trichlorosilyl)propane-1-sulfonate is unique due to its combination of a trichlorosilyl group and a sulfonate group, which provides it with distinct reactivity and solubility properties. This makes it particularly useful in applications requiring strong bonding and compatibility with both organic and inorganic materials .
Properties
CAS No. |
397330-77-7 |
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Molecular Formula |
C4H9Cl3O3SSi |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
methyl 3-trichlorosilylpropane-1-sulfonate |
InChI |
InChI=1S/C4H9Cl3O3SSi/c1-10-11(8,9)3-2-4-12(5,6)7/h2-4H2,1H3 |
InChI Key |
LXEVMRCSAFQHLS-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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